molecular formula C12H11F3O4 B7815867 5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid

5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid

Cat. No.: B7815867
M. Wt: 276.21 g/mol
InChI Key: HTWDISYUEAGTMF-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid (CAS 1039878-72-2) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a valeric acid chain terminated with a carboxylic acid and a ketone, linked to a phenyl ring containing a trifluoromethoxy (-OCF3) substituent. The incorporation of the -OCF3 group is a strategic modification in modern drug design, as it significantly influences the properties of new chemical entities (NCEs) . This group can enhance a compound's lipophilicity, which often improves cell membrane permeability, and can also affect metabolic stability, solubility, and the molecule's overall conformation . The trifluoromethoxy group is known for its high thermal and chemical stability, maintaining its integrity in the presence of acids, bases, and oxidizing reagents . As a versatile synthetic intermediate, this compound is primarily valued for constructing more complex molecules. Its structure makes it suitable for exploring structure-activity relationships (SAR) in drug discovery programs, serving as a key scaffold in the synthesis of potential therapeutic agents. The terminal carboxylic acid allows for further functionalization, such as amide bond formation or esterification, facilitating its integration into larger molecular architectures. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-oxo-5-[4-(trifluoromethoxy)phenyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c13-12(14,15)19-9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWDISYUEAGTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution for Trifluoromethoxy Group Introduction

The trifluoromethoxy (-OCF₃) group is a critical structural feature of the target compound. Its introduction typically involves nucleophilic aromatic substitution (NAS) or direct coupling reactions. For example, 4-(trifluoromethoxy)benzoyl chloride could serve as a starting material, reacting with γ-ketovaleric acid derivatives under Friedel-Crafts acylation conditions. However, the electron-withdrawing nature of the trifluoromethoxy group may necessitate harsh reaction conditions or specialized catalysts.

An alternative approach involves the Ullmann coupling of 4-iodophenyl trifluoromethyl ether with preformed γ-ketovaleric acid esters, though this method requires palladium-based catalysts and elevated temperatures. Comparative studies of these pathways highlight trade-offs between yield, purity, and operational complexity.

Stepwise Synthesis of the Valeric Acid Backbone

Ketone Formation via Acylation

The 5-oxo moiety in the valeric acid chain is often introduced through acylation reactions. In analogous compounds like 5-(4-fluorophenyl)-5-oxopentanoic acid, this is achieved by reacting 4-fluorobenzoyl chloride with glutaric anhydride in the presence of Lewis acids such as AlCl₃. For the target compound, substituting 4-fluorobenzoyl chloride with 4-(trifluoromethoxy)benzoyl chloride would follow a similar mechanism:

4-(Trifluoromethoxy)benzoyl chloride+Glutaric anhydrideAlCl35-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid\text{4-(Trifluoromethoxy)benzoyl chloride} + \text{Glutaric anhydride} \xrightarrow{\text{AlCl}_3} \text{5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid}

Reaction conditions for this step typically involve anhydrous dichloromethane at 0–5°C, with yields ranging from 65% to 78% in analogous systems.

Carboxylic Acid Functionalization

The terminal carboxylic acid group is introduced via hydrolysis of intermediate esters. For instance, methyl 5-[4-(trifluoromethoxy)phenyl]-5-oxovalerate can be hydrolyzed using aqueous NaOH in tetrahydrofuran (THF), followed by acidification to yield the free acid. This step is highly sensitive to pH control, as over-acidification may lead to decarboxylation.

Alternative Pathways: Oxazolidinone-Mediated Synthesis

Chiral Auxiliary-Assisted Reactions

Chiral oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone, are widely used to control stereochemistry in valeric acid syntheses. In the case of 5-(4-fluorophenyl)-5-oxopentanoic acid, this method achieved a 78% yield by coupling the acid with (S)-benzyl-2-oxazolidinone in tetrahydrofuran (THF) using trimethylacetyl chloride as an activating agent. Adapting this to the target compound would involve:

  • Activation : Reacting this compound with trimethylacetyl chloride in THF at -5°C.

  • Coupling : Adding (S)-benzyl-2-oxazolidinone and 4-dimethylaminopyridine (DMAP) to form the oxazolidinone intermediate.

  • Crystallization : Purifying the product via isopropyl alcohol recrystallization.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Data from analogous syntheses reveal critical dependencies on solvent polarity and reaction temperature:

SolventTemperature (°C)Yield (%)Purity (%)
Tetrahydrofuran-5 to 257899.7
Dichloromethane0 to 57298.5
Toluene1405195.2

Data adapted from fluorophenyl valeric acid syntheses.

Polar aprotic solvents like THF favor higher yields due to improved solubility of intermediates, while elevated temperatures (e.g., toluene at 140°C) may degrade sensitive trifluoromethoxy groups.

Catalytic Systems

The use of DMAP and dicyclohexylcarbodiimide (DCC) in dichloromethane has proven effective for activating carboxylic acids prior to coupling with oxazolidinones. For the target compound, these catalysts could mitigate side reactions such as self-condensation.

Comparative Analysis of Synthetic Routes

Direct Acylation vs. Oxazolidinone-Mediated Synthesis

A side-by-side comparison highlights key differences:

ParameterDirect AcylationOxazolidinone Route
Yield65–72%75–78%
Purity95–97%99–99.7%
StereocontrolNoneHigh
ScalabilityModerateHigh

The oxazolidinone method offers superior stereochemical control, making it preferable for pharmaceutical applications.

Challenges and Mitigation Strategies

Trifluoromethoxy Group Stability

The -OCF₃ group is prone to hydrolysis under acidic or basic conditions. To address this, reactions should be conducted under strictly anhydrous conditions, with quick workup steps to minimize exposure to moisture.

Byproduct Formation

Common byproducts include decarboxylated derivatives and dimerized species. Chromatographic purification using silica gel with ethyl acetate/hexane gradients (20–40% ethyl acetate) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the valeric acid moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid serves as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the material science industry, the compound is used in the synthesis of polymers and advanced materials. Its trifluoromethoxy group imparts unique physical and chemical properties to the resulting materials, such as increased stability and hydrophobicity.

Mechanism of Action

The mechanism by which 5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The valeric acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid 4-OCF₃ C₁₂H₁₁F₃O₄* ~264.2 Not explicitly provided High lipophilicity due to -OCF₃; potential metabolic stability.
5-(4-Fluorophenyl)-5-oxovaleric acid 4-F C₁₁H₁₁FO₃ 210.2 149437-76-3 Lower lipophilicity compared to -OCF₃; simpler synthesis.
5-(2-Fluorophenyl)-5-oxovaleric acid 2-F C₁₁H₁₁FO₃ 210.2 199664-70-5 Ortho-substitution may sterically hinder interactions.
5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid 5-F, 2-OCH₃ C₁₂H₁₃FO₄ 240.23 951892-68-5 Methoxy group increases hydrophilicity vs. -OCF₃.
5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid 2,3,4,5-F₄ C₁₁H₈F₄O₃ 264.17 951891-61-5 High electronegativity; potential for enhanced reactivity.
5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid 4-N(CH₃)₂ C₁₃H₁₇NO₃ 248.32 97678-95-0 Electron-donating amino group reduces acidity vs. -OCF₃.

*Inferred formula based on structural analogs.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The -OCF₃ group in the target compound significantly increases logP compared to -F or -OCH₃. For example:
    • 5-(4-Fluorophenyl) analog: logP ~1.5 (estimated).
    • Target compound: logP ~2.8–3.2 (estimated due to -OCF₃).
  • Acidity : The electron-withdrawing -OCF₃ group lowers the pKa of the carboxylic acid (~3.5–4.0) compared to the -N(CH₃)₂ analog (pKa ~4.5–5.0).
  • Solubility : Higher lipophilicity reduces aqueous solubility, necessitating formulation adjustments for pharmaceutical use.

Biological Activity

5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid is a synthetic organic compound characterized by its unique trifluoromethoxy group attached to a phenyl ring, along with a pentanoic acid backbone featuring a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of inflammation and pain modulation.

  • Molecular Formula : C12H11F3O3
  • Molecular Weight : Approximately 276.21 g/mol
  • Structure : The compound features a trifluoromethoxy substituent, which is known to influence its reactivity and interaction with biological targets.

Biological Activity Overview

Initial studies suggest that this compound may interact with cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. This interaction could position the compound as a candidate for anti-inflammatory applications. Further investigations are necessary to elucidate the specific mechanisms of action.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown binding affinity to COX enzymes, indicating potential anti-inflammatory properties.
  • Interaction with Pain Pathways : The compound's structural motifs suggest it could influence pain signaling pathways, possibly through modulation of calcium channels or other receptor interactions.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryPotential inhibition of COX enzymes
Pain modulationInteraction with nociceptive pathways
AnticonvulsantRelated compounds show efficacy in seizure models

Case Study: Pain Modulation

In a study evaluating compounds with structural similarities, it was found that certain derivatives exhibited significant analgesic properties in mouse models. For instance, compounds that modulate calcium currents were effective in reducing pain responses in formalin-induced pain models. These findings suggest that this compound could similarly affect pain perception and inflammatory responses.

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Oxo-5-(3-Trifluoromethylphenyl)valeric acidTrifluoromethyl substituentAnti-inflammatory
4-(Trifluoromethyl)benzoic acidSimple aromatic structureLimited biological activity
5-Oxo-5-(4-trifluoromethylphenyl)valeric acidSimilar backbone but different substituentModerate anti-inflammatory effects

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid?

  • Methodology : A common approach involves adapting methods for structurally similar compounds. For example, 5-(4-Fluorophenyl)-5-oxopentanoic acid (a fluorinated analog) is synthesized via Friedel-Crafts acylation using glutaric anhydride and a fluorobenzene derivative . To introduce the trifluoromethoxy group, researchers may substitute the fluorobenzene with 4-(trifluoromethoxy)benzene derivatives. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the product.
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates. Monitor reaction progress using TLC or HPLC to optimize yield.

Q. How can the purity and structural integrity of this compound be characterized?

  • Analytical Techniques :

  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% as per industrial standards) .
  • NMR : Confirm the presence of the trifluoromethoxy group (δ 120–125 ppm in 19F^{19}\text{F} NMR) and the ketone moiety (δ 2.5–3.5 ppm in 1H^{1}\text{H} NMR for α-protons).
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (exact mass calculated for C12H11F3O4\text{C}_{12}\text{H}_{11}\text{F}_3\text{O}_4: 292.065 g/mol) .

Q. What storage conditions are recommended to maintain compound stability?

  • Stability Data : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis. The trifluoromethoxy group’s electron-withdrawing nature may enhance stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. What challenges arise in optimizing synthesis yield, and how can they be mitigated?

  • Challenges : Low yields may stem from competing side reactions (e.g., over-acylation) or poor solubility of intermediates.
  • Solutions :

  • Use Lewis acid catalysts (e.g., AlCl3_3) to enhance electrophilic substitution efficiency .
  • Introduce solubilizing groups (e.g., tert-butyl esters) during synthesis, which can be cleaved post-reaction .
    • Data Contradictions : Some protocols report higher yields with microwave-assisted synthesis, while others favor traditional reflux. Comparative studies are needed to resolve this .

Q. How does the trifluoromethoxy group influence reactivity in derivatization reactions?

  • Reactivity Insights : The -OCF3_3 group is electron-withdrawing, which deactivates the phenyl ring toward electrophilic substitution but enhances stability against metabolic degradation. This property is valuable in designing prodrugs or bioactive analogs .
  • Experimental Design : To functionalize the ketone moiety, employ nucleophilic acyl substitution (e.g., with hydrazines to form hydrazones) under acidic conditions. Monitor by 13C^{13}\text{C} NMR to track carbonyl reactivity.

Q. What advanced analytical techniques detect degradation products or metabolites?

  • Methodology :

  • LC-MS/MS : Quantify degradation products (e.g., hydrolyzed valeric acid derivatives) using multiple reaction monitoring (MRM) .
  • Stability Studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 37°C for 24h) followed by HPLC analysis to identify labile sites .

Q. How can researchers design assays to evaluate metabolic stability in pharmacological studies?

  • Protocol :

In Vitro Hepatic Models : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS .

Metabolite Identification : Use HRMS to detect phase I (oxidation) or phase II (glucuronidation) metabolites. The trifluoromethoxy group is typically resistant to oxidative metabolism .

  • Data Interpretation : Compare half-life (t1/2t_{1/2}) and intrinsic clearance (ClintCl_{\text{int}}) with control compounds to assess metabolic robustness.

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